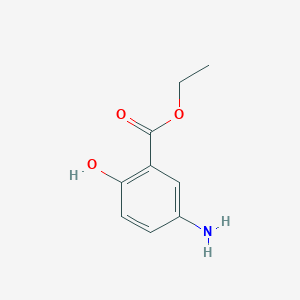
(Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were synthesized and evaluated for their inhibitory potential in vitro . These compounds were designed and synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has a molecular weight of 267.33 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a solid at room temperature .Applications De Recherche Scientifique
Synthetic Procedures and Biological Interest
The synthetic routes to obtain compounds like (Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one have significant implications in medicinal chemistry due to their biological activities. These compounds, particularly benzazoles and derivatives, display a diversity of biological activities, and some are used in clinical applications. Synthetic chemists are interested in developing new procedures to access compounds with the guanidine moiety, showcasing their potential as therapeutic agents. The review by Rosales-Hernández et al. (2022) emphasizes the chemical aspects of 2-guanidinobenzoazoles, highlighting synthetic approaches to these compounds with various modifications and functionalizations. This underscores the importance of such compounds in the investigation and development of new pharmacophores for potential therapeutic applications Rosales-Hernández et al., 2022.
Antimicrobial and Antioxidant Properties
Compounds derived from this compound could potentially exhibit antimicrobial and antioxidant properties. The enzymatic approach for the remediation/degradation of various organic pollutants showcases how these compounds, in the presence of redox mediators, can enhance the degradation efficiency of recalcitrant compounds. Husain and Husain (2007) review the application of redox mediators in enhancing the range of substrates and efficiency of degradation, indicating a possible environmental application of such compounds in the treatment of organic pollutants Husain & Husain, 2007.
Pharmacological Activities
The structural and pharmacological activities of benzothiazole and its derivatives, including those similar to this compound, are noteworthy. These compounds are explored for their broad spectrum of biological activities. As reviewed by Bhat and Belagali (2020), benzothiazole derivatives exhibit various pharmacological activities such as anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. This highlights the critical role of benzothiazole scaffold in medicinal chemistry, offering insights into the importance of such compounds in developing new therapeutic agents Bhat & Belagali, 2020.
Mécanisme D'action
Target of Action
The compound “(Z)-2-amino-5-(3-methoxybenzylidene)thiazol-4(5H)-one” belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof . Anisoles and their derivatives are often involved in various biological processes and could interact with a variety of molecular targets in the body.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-2-amino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-8-4-2-3-7(5-8)6-9-10(14)13-11(12)16-9/h2-6H,1H3,(H2,12,13,14)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYJWMUYBFSIFL-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2630557.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2630559.png)


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2630565.png)

![Methyl 4-[5-(2-methoxy-2-oxoethyl)-4-phenyl-1,3-thiazol-2-yl]benzoate](/img/structure/B2630568.png)
![2,2-Dichloro-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2630570.png)
![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630571.png)
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinazoline](/img/structure/B2630572.png)
![12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2630573.png)

